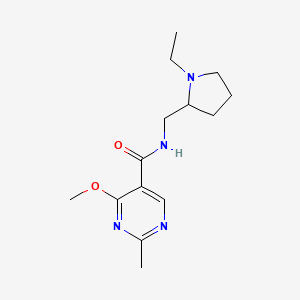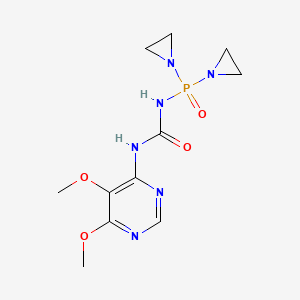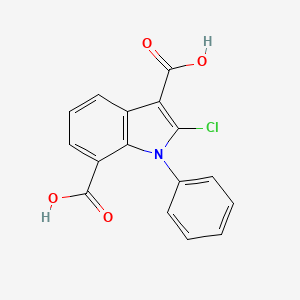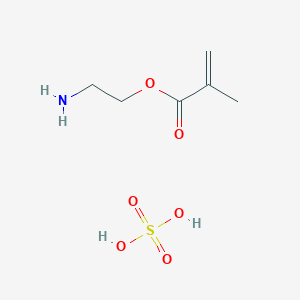
2(1H)-Pyridinone, 5-((2,4-diamino-5-pyrimidinyl)methyl)-3-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyridinone, 5-((2,4-diamino-5-pyrimidinyl)methyl)-3-methoxy- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinone ring substituted with a pyrimidinylmethyl group and a methoxy group. Its molecular formula is C11H12N4O3, and it is known for its potential in medicinal chemistry and biological research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-((2,4-diamino-5-pyrimidinyl)methyl)-3-methoxy- typically involves multi-step organic reactions. One common method includes the condensation of 2(1H)-pyridinone with a suitable pyrimidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistency and quality. The industrial process is designed to maximize efficiency and minimize waste, adhering to environmental and safety regulations.
化学反应分析
Types of Reactions
2(1H)-Pyridinone, 5-((2,4-diamino-5-pyrimidinyl)methyl)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学研究应用
2(1H)-Pyridinone, 5-((2,4-diamino-5-pyrimidinyl)methyl)-3-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2(1H)-Pyridinone, 5-((2,4-diamino-5-pyrimidinyl)methyl)-3-methoxy- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its use, such as inhibiting a particular enzyme in a disease pathway or modulating receptor activity in a cellular process.
相似化合物的比较
Similar Compounds
- 5-[(2,4-Diamino-5-pyrimidinyl)methyl]-1,2,3-benzenetriol
- 5-[(2,4-Diamino-5-pyrimidinyl)oxy]-4-isopropyl-2-methoxybenzenesulfonamide
- 4-[(2,4-Diamino-5-pyrimidinyl)methyl]-2,6-dimethoxyphenol
Uniqueness
2(1H)-Pyridinone, 5-((2,4-diamino-5-pyrimidinyl)methyl)-3-methoxy- stands out due to its specific substitution pattern and the presence of both pyridinone and pyrimidinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
属性
CAS 编号 |
65873-76-9 |
|---|---|
分子式 |
C11H13N5O2 |
分子量 |
247.25 g/mol |
IUPAC 名称 |
5-[(2,4-diaminopyrimidin-5-yl)methyl]-3-methoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C11H13N5O2/c1-18-8-3-6(4-14-10(8)17)2-7-5-15-11(13)16-9(7)12/h3-5H,2H2,1H3,(H,14,17)(H4,12,13,15,16) |
InChI 键 |
OISSHKSLLJWEQB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CNC1=O)CC2=CN=C(N=C2N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



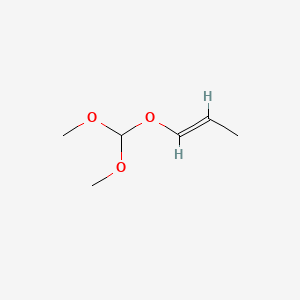


![(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine](/img/structure/B14476482.png)
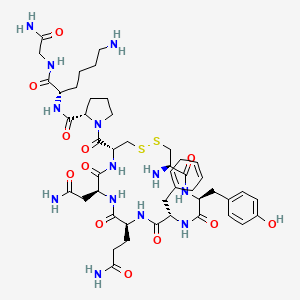


![Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol](/img/structure/B14476499.png)
